molecular formula C19H16N2O4 B245105 N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide

Katalognummer B245105
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: SUMBUIOOYCQDNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide, also known as PA-824, is a novel anti-tuberculosis drug that has shown promising results in preclinical studies. It is a prodrug that is activated by the enzyme Mycobacterium tuberculosis coenzyme F420-dependent nitroreductase (Ddn), which is only present in the tuberculosis-causing bacteria. PA-824 has a unique mechanism of action that targets both the replicating and non-replicating forms of the bacteria, making it a potential candidate for the treatment of drug-resistant tuberculosis.

Wirkmechanismus

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is a prodrug that is activated by the enzyme Ddn, which is only present in Mycobacterium tuberculosis. Once activated, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is converted into a reactive intermediate that can target multiple enzymes and pathways in the bacteria. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been shown to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. It also disrupts the electron transport chain, leading to the depletion of ATP and the accumulation of toxic intermediates that can damage the bacterial cell.
Biochemical and Physiological Effects:
N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been shown to have a potent bactericidal effect against Mycobacterium tuberculosis. It can target both replicating and non-replicating forms of the bacteria, making it effective against persistent infections. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has also been shown to have a low potential for drug resistance development, which is a major concern with current tuberculosis treatments. In addition, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has several advantages for use in laboratory experiments. It is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, making it a versatile tool for studying the bacteria. N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has also been shown to have a low potential for drug resistance development, which is important for long-term studies. However, N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is a prodrug that requires activation by the enzyme Ddn, which is only present in Mycobacterium tuberculosis. This limits its use in studies of other bacterial species.

Zukünftige Richtungen

There are several areas of future research for N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide. One area is the development of combination therapies that include N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide and other anti-tuberculosis drugs. This could potentially increase the efficacy of tuberculosis treatment and reduce the risk of drug resistance development. Another area of research is the optimization of the synthesis method for N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide, which could lead to improvements in yield and purity. Finally, further studies are needed to evaluate the safety and efficacy of N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide in humans, particularly in the context of drug-resistant tuberculosis.

Synthesemethoden

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzoic acid with phenoxyacetic acid followed by the condensation of the resulting product with 2-furoyl chloride. The final product is obtained by the reduction of the nitro group using a palladium-catalyzed hydrogenation reaction.

Wissenschaftliche Forschungsanwendungen

N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of tuberculosis. In vitro studies have shown that N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide is effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. In vivo studies in animal models have demonstrated that N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide has a potent bactericidal effect and can reduce the bacterial burden in the lungs of infected animals. Clinical trials are currently underway to evaluate the safety and efficacy of N-{3-[(2-phenoxyacetyl)amino]phenyl}-2-furamide in humans.

Eigenschaften

Molekularformel

C19H16N2O4

Molekulargewicht

336.3 g/mol

IUPAC-Name

N-[3-[(2-phenoxyacetyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H16N2O4/c22-18(13-25-16-8-2-1-3-9-16)20-14-6-4-7-15(12-14)21-19(23)17-10-5-11-24-17/h1-12H,13H2,(H,20,22)(H,21,23)

InChI-Schlüssel

SUMBUIOOYCQDNY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.